molecular formula C14H18O2 B169148 Ethyl 1-benzylcyclobutanecarboxylate CAS No. 114672-01-4

Ethyl 1-benzylcyclobutanecarboxylate

Cat. No.: B169148
CAS No.: 114672-01-4
M. Wt: 218.29 g/mol
InChI Key: UFLUNUGZKBCZRC-UHFFFAOYSA-N
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Description

Ethyl 1-benzylcyclobutanecarboxylate is an organic compound with the molecular formula C14H18O2 It is a cyclobutane derivative, characterized by a benzyl group attached to the cyclobutane ring and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzylcyclobutanecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzyl bromide with cyclobutanecarboxylic acid in the presence of a base such as sodium hydride, followed by esterification with ethanol. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzylcyclobutanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of benzylcyclobutanecarboxylic acid or benzylcyclobutanone.

    Reduction: Formation of ethyl 1-benzylcyclobutanemethanol.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Ethyl 1-benzylcyclobutanecarboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-benzylcyclobutanecarboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. For instance, its antimicrobial activity could be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Ethyl 1-benzylcyclobutanecarboxylate can be compared with other cyclobutane derivatives and benzyl esters:

    Cyclobutanecarboxylic acid: Lacks the ethyl ester group, making it less lipophilic.

    Benzylcyclobutanecarboxylate: Similar structure but without the ethyl group, affecting its reactivity and solubility.

    Ethyl cyclobutanecarboxylate: Lacks the benzyl group, resulting in different chemical and biological properties.

Properties

IUPAC Name

ethyl 1-benzylcyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-2-16-13(15)14(9-6-10-14)11-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLUNUGZKBCZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576035
Record name Ethyl 1-benzylcyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114672-01-4
Record name Ethyl 1-benzylcyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a −78° C. solution of 2.8 mL (20.0 mmol) of diisopropylamine in 40 mL of dry tetrahydrofuran was added 13.75 mL (22 mmol) of 1.6 M n-butyllithium in hexanes. The reaction was let warm to 0° C. and then cooled to −78° C. A solution of 2.7 mL (20 mmol) of ethyl cyclobutanecarboxylate in 10 mL of tetrahydrofuran was added dropwise and the reaction let warm to 0° C. The reaction was stirred for 15 min before being cooled to −78° C. To the solution was added 3.1 mL (26 mmol) of benzyl bromide dropwise and the reaction stirred for 15 min before being let warm to room temperature and stirred overnight. The reaction was quenched with water and extracted with ethyl acetate. The organic phase was washed with saturated ammonium chloride, washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure to afford 5.24 g of crude ethyl 1-benzylcyclobutanecarboxylate. The crude product was dissolved in 100 mL of tetrahydrofuran and cooled to 0° C. To this solution was added dropwise 14.1 mL (14.1 mmol) of 1M lithium aluminum hydride in tetrahydrofuran. The reaction was stirred for 1 h before being carefully quenched with brine. The mixture was filtered through a celite plug and the filter cake washed with ethyl acetate. The filtrate was washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure to afford 1.6 g (45%) of ethyl (1-benzylcyclobutyl)methanol. 1H NMR (300 MHz, DMSO-d6) δ 7.18-7.34 (m, 5H), 4.63 (t, J=5 Hz, 1H), 3.24-3.25 (d, J=5H, 2H), 2.71 (s, 2H), 1.66-1.79 (m, 6H).
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
13.75 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
3.1 mL
Type
reactant
Reaction Step Three

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